molecular formula C11H16Cl2N4 B12307301 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride

4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B12307301
M. Wt: 275.17 g/mol
InChI Key: YOTSXPIJLXQKPE-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,5-a]pyrimidine core is a structural analog of purine bases, making it a valuable scaffold in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine N-oxides, while reduction can produce reduced imidazo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a modulator of biological pathways and as a probe for studying enzyme functions.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

4-piperidin-4-ylimidazo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-4-12-5-2-9(1)10-3-6-14-11-7-13-8-15(10)11;;/h3,6-9,12H,1-2,4-5H2;2*1H

InChI Key

YOTSXPIJLXQKPE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NC3=CN=CN23.Cl.Cl

Origin of Product

United States

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